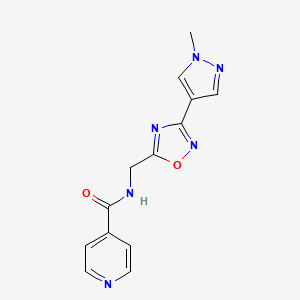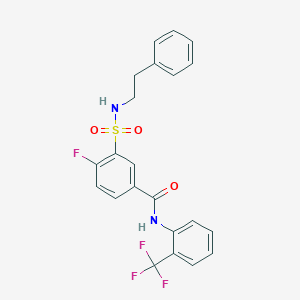
4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide, also known as Compound 32, is a small-molecule inhibitor that has shown potential as a therapeutic agent in various scientific research applications. This compound is synthesized using a specific method and has a mechanism of action that targets a specific biochemical pathway.
Wissenschaftliche Forschungsanwendungen
Fluorination Techniques
Research by Banks and Khazaei (1990) on perfluoro-[N-fluoro-N-(4-pyridyl)methanesulphonamide] highlights a powerful electrophilic fluorinating agent that could be relevant for modifying similar compounds (Banks & Khazaei, 1990). Another study by Wang, Mei, and Yu (2009) discusses the ortho-fluorination of triflamide-protected benzylamines, providing insights into fluorination methods that might apply to the synthesis or modification of related compounds (Wang, Mei, & Yu, 2009).
Antimicrobial Activity
Carmellino et al. (1994) studied the antimicrobial activity of fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), finding several compounds highly active against fungi and Gram-positive microorganisms (Carmellino et al., 1994). Limban, Marutescu, and Chifiriuc (2011) synthesized and tested the antipathogenic activity of new thiourea derivatives, demonstrating potential applications in developing novel anti-microbial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Properties of Fluorinated Compounds
Xie et al. (2001) described the synthesis of soluble fluoro-polyimides, highlighting the role of fluorine-containing aromatic diamines in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001). The study by Suchetan et al. (2016) on the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and related compounds offers insights into the molecular arrangement and potential applications in material science (Suchetan et al., 2016).
Eigenschaften
IUPAC Name |
4-fluoro-3-(2-phenylethylsulfamoyl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F4N2O3S/c23-18-11-10-16(21(29)28-19-9-5-4-8-17(19)22(24,25)26)14-20(18)32(30,31)27-13-12-15-6-2-1-3-7-15/h1-11,14,27H,12-13H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLZLIGTMXAFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(N-phenethylsulfamoyl)-N-(2-(trifluoromethyl)phenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2555108.png)
![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2555113.png)
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-6-methoxyisoquinoline](/img/structure/B2555116.png)
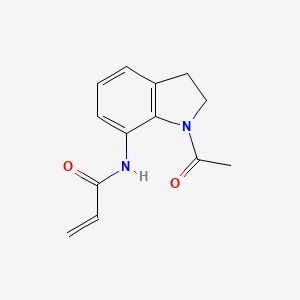
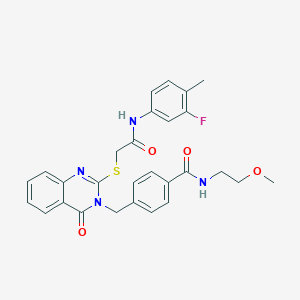
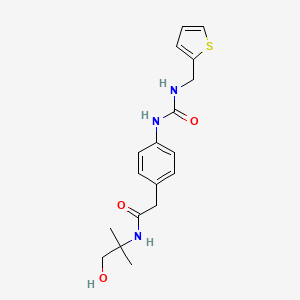
![2-[(3-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2555124.png)
![3-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2555126.png)
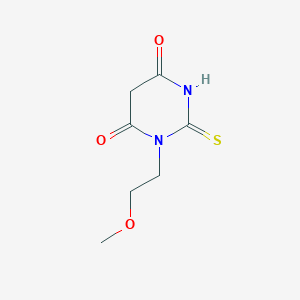
![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2555129.png)

